molecular formula C21H20N2O3 B5419748 (E)-1-(3-METHOXYPHENYL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE

(E)-1-(3-METHOXYPHENYL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE

Cat. No.: B5419748
M. Wt: 348.4 g/mol
InChI Key: YUEMWXDNICSICU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-METHOXYPHENYL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of chalcones, which are known for their diverse biological activities and applications in various fields of science and industry.

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-19-6-3-5-17(14-19)20(24)9-7-16-8-10-21(26-2)18(13-16)15-23-12-4-11-22-23/h3-14H,15H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEMWXDNICSICU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-METHOXYPHENYL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-METHOXYPHENYL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted chalcones, depending on the specific reagents and conditions used.

Scientific Research Applications

(E)-1-(3-METHOXYPHENYL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-1-(3-METHOXYPHENYL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Methoxyphenyl)ethylamine
  • 4-Methoxyphenylacetonitrile

Comparison

Compared to these similar compounds, (E)-1-(3-METHOXYPHENYL)-3-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-2-PROPEN-1-ONE is unique due to its chalcone structure and the presence of both methoxy and pyrazole functional groups. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.